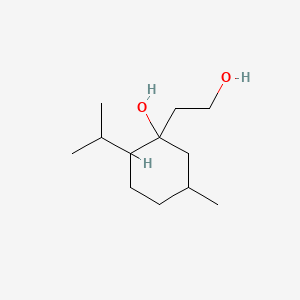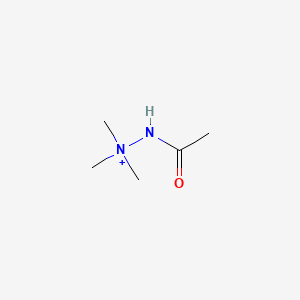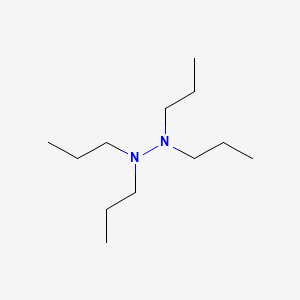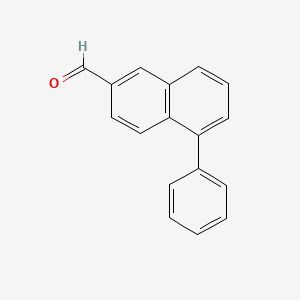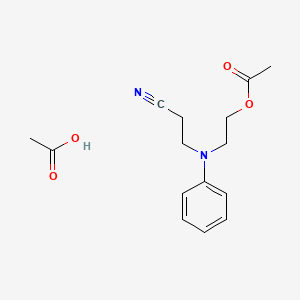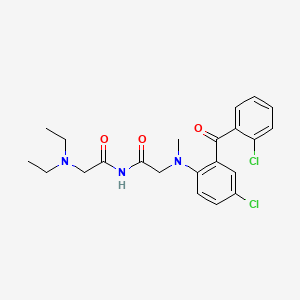
Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: is a complex organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- typically involves multi-step organic reactions. The process may start with the chlorination of benzoic acid derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and purification techniques, such as recrystallization or chromatography, are essential to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- include other amides with chlorobenzoyl and diethylamino groups. Examples include:
- N-(4-Chlorobenzoyl)-N-methylacetamide
- N-(2-Chlorobenzoyl)-N-methylacetamide
Uniqueness
The uniqueness of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
59180-46-0 |
|---|---|
Formule moléculaire |
C22H25Cl2N3O3 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |
Clé InChI |
ALMPDHNJPCFJOP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


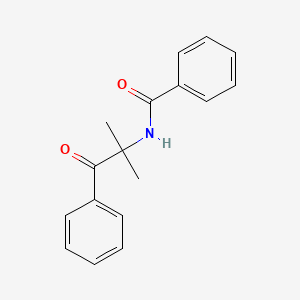

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
